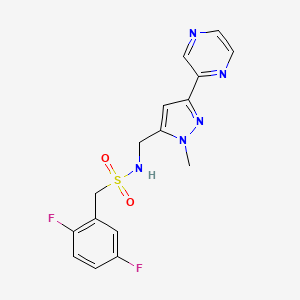

1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O2S/c1-23-13(7-15(22-23)16-9-19-4-5-20-16)8-21-26(24,25)10-11-6-12(17)2-3-14(11)18/h2-7,9,21H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSUWAODMXINEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the sulfonamide group.

Substitution: The difluorophenyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, primarily due to the presence of the pyrazole and sulfonamide moieties. These activities include:

- Anticancer Activity : Pyrazole derivatives have been linked to anticancer properties. Research indicates that compounds containing pyrazole can inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Studies have shown that similar compounds can reduce inflammation in various models .

- Antimicrobial Properties : The compound may exhibit antimicrobial activity, as many pyrazole derivatives have demonstrated effectiveness against bacterial and fungal strains .

Synthetic Methodologies

The synthesis of 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide involves several key steps:

- Formation of Pyrazole Derivative : Initial synthesis typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.

- Introduction of Sulfonamide Group : The incorporation of the methanesulfonamide moiety can be achieved through nucleophilic substitution reactions, where a suitable sulfonyl chloride reacts with an amine derivative.

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl ring can be performed using electrophilic fluorination techniques or through the use of fluorinating reagents.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

A study published in 2020 explored a series of pyrazole derivatives, including those similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Research conducted on related sulfonamide compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggest that compounds like this compound could be further developed for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with enzymes involved in folate synthesis or other metabolic pathways.

Comparison with Similar Compounds

Sulfonamide-Containing Pesticides

Key Insights :

- The 2,5-difluorophenyl group in the target compound is structurally analogous to flumetsulam’s 2,6-difluorophenyl substituent, which is critical for herbicidal activity .

- Unlike tolylfluanid, the absence of chlorine in the target compound may reduce environmental persistence but could limit broad-spectrum fungicidal activity .

Pyrazole Derivatives in Computational Studies

Compounds such as 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline and 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine () exhibit nonlinear optical (NLO) properties due to charge-transfer interactions. Comparisons include:

- Conformational Flexibility : The methyl group on the pyrazole nitrogen in the target compound reduces rotational freedom compared to tert-butyl substituents, possibly stabilizing binding conformations .

Biological Activity

1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a difluorophenyl group, a pyrazinyl moiety, and a methanesulfonamide functional group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 379.39 g/mol. The structure includes:

- Difluorophenyl group : Enhances lipophilicity and biological activity.

- Pyrazinyl moiety : Known for various pharmacological effects.

- Methanesulfonamide functional group : Associated with antibacterial and antiviral properties.

Biological Activity Overview

Research indicates that compounds containing the sulfonamide moiety exhibit significant biological activities, including:

- Antibacterial : Effective against various bacterial strains.

- Antiviral : Potential activity against viruses such as HIV.

- Antitumor : Promising results in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Binding : The pyrazole ring can bind to various receptors, modulating cellular responses.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazole derivatives similar to this compound:

- Antitubercular Activity Study :

- Anticancer Properties :

- Anti-inflammatory Effects :

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Difluorophenyl Group : Achieved through electrophilic aromatic substitution.

- Final Coupling Reaction : Combination with methanesulfonamide to form the final product.

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Pyrazole Formation | Condensation reaction involving hydrazine |

| Aromatic Substitution | Electrophilic substitution to introduce difluorophenyl |

| Coupling | Reaction with methanesulfonamide |

Q & A

Q. What synthetic routes are recommended for preparing 1-(2,5-difluorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide?

Answer: A plausible synthetic pathway involves:

- Step 1: Synthesis of the pyrazole core. For example, cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to introduce pyrazine substituents (e.g., 3-(pyrazin-2-yl) groups) .

- Step 2: Alkylation or sulfonylation of the pyrazole nitrogen. Methanesulfonamide formation can be achieved using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Functionalization of the 2,5-difluorophenyl moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the reactivity of intermediates .

Key Considerations: Optimize reaction temperatures and stoichiometry to minimize side products (e.g., over-alkylation) .

Q. How can intermediates in the synthesis of this compound be characterized?

Answer:

- Melting Point (mp): Compare observed mp values with literature data for intermediates (e.g., pyrazole derivatives typically melt between 57–131°C, as seen in similar compounds) .

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. For example, the pyrazin-2-yl group shows distinct aromatic proton splitting, while the methanesulfonamide moiety appears as a singlet near δ 3.0 ppm .

- GC-MS: Monitor reaction progress and identify volatile byproducts (e.g., unreacted sulfonyl chlorides) .

Q. What analytical techniques are suitable for confirming the compound’s structure?

Answer:

- X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry of substituents (e.g., pyrazine vs. pyrazole orientation) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₁₇H₁₅F₂N₅O₂S) with <2 ppm error .

- FT-IR: Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Variation of Substituents: Synthesize analogs with modified fluorophenyl groups (e.g., 2,4-difluoro vs. 2,5-difluoro) or pyrazine replacements (e.g., pyridyl, triazolyl) to assess impact on target binding .

- Biological Assays: Test derivatives against relevant targets (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

- Data Analysis: Use multivariate regression to identify critical structural features driving potency .

Q. What computational methods can predict interactions between this compound and biological targets?

Answer:

- Molecular Docking: Employ software like AutoDock Vina to model binding poses in target proteins (e.g., ATP-binding pockets). Validate with co-crystallized ligands from PDB .

- Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories to assess conformational flexibility of the pyrazine group .

- Quantum Mechanics (QM): Calculate electrostatic potential maps to optimize sulfonamide hydrogen-bonding interactions .

Q. How can low yields in sulfonamide coupling steps be addressed?

Answer:

- Optimize Base: Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance deprotonation of the pyrazole nitrogen .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. less polar alternatives (THF) to improve solubility of intermediates .

- Catalysis: Introduce catalytic iodide (e.g., KI) to accelerate SN2 reactions in methanesulfonamide formation .

Q. How is metabolic stability assessed for this compound?

Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Track metabolites like hydroxylated pyrazine or demethylated sulfonamide .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Stability in Plasma: Measure half-life in human plasma to evaluate susceptibility to esterase/protease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.